molecular formula C8H5BrClF3 B1586767 4-Chloro-3-(trifluoromethyl)benzyl bromide CAS No. 261763-23-9

4-Chloro-3-(trifluoromethyl)benzyl bromide

Cat. No.: B1586767
CAS No.: 261763-23-9
M. Wt: 273.48 g/mol
InChI Key: LZLIPLUATRVXSB-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzyl bromide is an organic compound characterized by a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and a benzyl bromide moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized through the halogenation of 4-chloro-3-(trifluoromethyl)benzyl alcohol using bromine in the presence of a suitable catalyst.

  • Sandmeyer Reaction: Another method involves the diazotization of 4-chloro-3-(trifluoromethyl)aniline followed by the reaction with copper(I) bromide to introduce the bromide group.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the benzyl bromide group to a benzaldehyde or benzoic acid derivative.

  • Reduction: Reduction reactions can reduce the benzyl bromide to benzyl alcohol.

  • Substitution: Nucleophilic substitution reactions can replace the bromide group with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium(VI) oxide or potassium permanganate; conditions: acidic or neutral medium.

  • Reduction: Reagents like lithium aluminum hydride; conditions: anhydrous ether.

  • Substitution: Reagents like sodium azide or potassium iodide; conditions: polar aprotic solvents.

Major Products Formed:

  • Benzaldehyde or benzoic acid derivatives from oxidation.

  • Benzyl alcohol from reduction.

  • Various substituted benzyl compounds from nucleophilic substitution.

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)benzyl bromide is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.

  • Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its reactivity with various biological targets. The trifluoromethyl group enhances the compound's stability and lipophilicity, allowing it to interact with enzymes and receptors. The bromide group facilitates nucleophilic substitution reactions, making it useful in drug design and synthesis.

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate

  • 4-Chloro-3-(trifluoromethyl)aniline

  • 4-Chloro-3-(trifluoromethyl)benzaldehyde

Uniqueness: 4-Chloro-3-(trifluoromethyl)benzyl bromide is unique due to its combination of halogen and trifluoromethyl groups, which impart distinct chemical and physical properties compared to similar compounds. Its reactivity and stability make it a valuable compound in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and versatile reactivity make it an important compound in the field of chemistry.

Biological Activity

4-Chloro-3-(trifluoromethyl)benzyl bromide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C8H5BrClF3
  • Molecular Weight : 273.48 g/mol
  • Structure : The compound features a chlorinated benzyl group with a trifluoromethyl substituent, which is known to enhance lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and antimicrobial resistance.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as:

  • Induction of apoptosis.
  • Inhibition of angiogenesis (formation of new blood vessels).
  • Targeting specific pathways involved in tumor growth.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDApoptosis induction
Similar Trifluoromethyl CompoundsHeLaTBDInhibition of angiogenesis
Another Related CompoundJurkatTBDTargeting apoptosis pathways

Antimicrobial Activity

The halogenated nature of this compound suggests potential antimicrobial properties. Halogenated compounds have been studied for their efficacy against drug-resistant pathogens.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the effectiveness of various halogenated compounds, including those with trifluoromethyl groups, against resistant bacterial strains. The results indicated that these compounds could disrupt bacterial cell membranes and inhibit vital enzymatic processes.
  • Mechanistic Insights : Research has shown that halogenated compounds can interact with DNA and proteins, leading to cellular dysfunction in microbial organisms.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological implications. This compound is classified as hazardous due to its potential to cause severe skin burns and eye damage. Proper handling and safety measures are essential when working with this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-3-(trifluoromethyl)benzyl bromide, and how can high purity be achieved?

The compound is synthesized via bromination of 4-chloro-3-(trifluoromethyl)toluene using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄ . Purity (>97%) is achieved through column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol. Impurities such as residual toluene derivatives are monitored via GC-MS .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃) shows a singlet for the benzyl bromide CH₂Br group at δ 4.6–4.8 ppm, with aromatic protons split due to Cl and CF₃ substituents .
  • IR : C-Br stretch appears at ~550–600 cm⁻¹; CF₃ asymmetric stretching at 1150–1250 cm⁻¹ .
  • GC-MS : Molecular ion peak at m/z 305.54 (base peak) confirms molecular weight .

Q. What are the safety protocols for handling and storing this compound?

  • Handling : Use PPE (gloves, goggles) due to lachrymatory and skin-corrosive properties (H314 hazard code). Work in a fume hood to avoid inhalation .
  • Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Shelf life: 12–18 months .

Q. How does the trifluoromethyl group influence the compound’s reactivity as an intermediate in organic synthesis?

The electron-withdrawing CF₃ group stabilizes the benzyl carbocation intermediate, enhancing electrophilicity. This facilitates nucleophilic substitution (e.g., with amines or thiols) to generate trifluoromethylated analogs for pharmaceuticals .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitutions involving this benzyl bromide?

  • Solvent : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may accelerate decomposition. Add molecular sieves to scavenge HBr byproducts .
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .
  • Monitoring : Use TLC (Rf comparison) and in situ FTIR to track bromide displacement .

Q. What computational methods predict the electronic effects of the CF₃ and Cl substituents?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution. The CF₃ group induces a +M effect, polarizing the benzyl bromide’s C-Br bond, while Cl contributes ortho/para-directing effects . Software like Gaussian or ORCA is recommended .

Q. How can low yields in alkylation reactions with this compound be addressed?

Low yields (e.g., <50%) often result from competing elimination or hydrolysis. Strategies:

  • Dry conditions : Use anhydrous solvents and activated 4Å molecular sieves .
  • Temperature control : Maintain reactions at 0–25°C to suppress side reactions .
  • Quenching : Rapid extraction into cold aqueous NaHCO₃ minimizes decomposition .

Q. What factors affect the compound’s stability under varying pH and temperature conditions?

  • Hydrolysis : Rapid degradation occurs in aqueous alkaline media (pH >9) via SN2 displacement, forming 4-chloro-3-(trifluoromethyl)benzyl alcohol .
  • Thermal stability : Decomposes above 80°C; DSC shows exothermic peaks at 120–130°C .

Q. How does this benzyl bromide’s reactivity compare to analogs like 3-(trifluoromethyl)benzyl bromide?

The para-Cl substituent in this compound reduces electron density at the benzyl carbon compared to 3-CF₃ analogs, slowing SN2 kinetics but improving regioselectivity in Friedel-Crafts alkylation .

Q. What crystallographic techniques resolve stereochemical outcomes in its derivatives?

Single-crystal X-ray diffraction (SHELXL ) is used to determine absolute configuration. For example, derivatives like ethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate show distinct torsion angles (5–10°) between Cl and CF₃ groups .

Properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLIPLUATRVXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380780
Record name 4-Chloro-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-23-9
Record name 4-Chloro-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-23-9
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-3-(trifluoromethyl)benzyl bromide
4-Chloro-3-(trifluoromethyl)benzyl bromide
4-Chloro-3-(trifluoromethyl)benzyl bromide
4-Chloro-3-(trifluoromethyl)benzyl bromide
4-Chloro-3-(trifluoromethyl)benzyl bromide
4-Chloro-3-(trifluoromethyl)benzyl bromide

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